molecular formula C10H15IN2O2 B2952562 ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1856062-79-7

ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2952562
CAS No.: 1856062-79-7
M. Wt: 322.146
InChI Key: RWTYPHWUMVMDKO-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of an alkyne with hydrazine, followed by iodination and esterification. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as multicomponent reactions and the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazole carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-butyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-3-5-6-13-9(8(11)7-12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYPHWUMVMDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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